Product packaging for alpha-Ergocryptine(Cat. No.:CAS No. 511-09-1)

alpha-Ergocryptine

Cat. No.: B193577
CAS No.: 511-09-1
M. Wt: 575.7 g/mol
InChI Key: YDOTUXAWKBPQJW-UHFFFAOYSA-N
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Description

Ergokryptine is a natural product found in Claviceps grohii and Claviceps purpurea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H41N5O5 B193577 alpha-Ergocryptine CAS No. 511-09-1

Properties

IUPAC Name

N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOTUXAWKBPQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-09-1
Record name Ergocryptine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ergocryptine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Standardizing and Validating Bioanalytical Methods:

A primary source of variability in pharmacokinetic data is the bioanalytical method used for quantification. To ensure consistency and comparability across different studies, the following steps are essential:

Method Validation: Rigorous validation of the analytical method (e.g., HPLC, LC-MS/MS) according to regulatory guidelines is paramount. researchgate.netnih.gov This includes assessing accuracy, precision, selectivity, sensitivity, and stability.

Cross-Validation: When different laboratories or methods are used to generate PK data, cross-validation of the bioanalytical methods is necessary to ensure that the results are comparable. researchgate.net

Addressing Matrix Effects: The biological matrix (e.g., plasma, urine) can interfere with the analysis. It is important to evaluate and minimize matrix effects to ensure accurate quantification. researchgate.net

Investigating the Impact of Epimerization:

Ergot alkaloids, including alpha-ergocryptine, are known to undergo epimerization, converting between the active '-ine' form and the less active '-inine' form. researchgate.netnih.govnih.gov This process can be influenced by factors such as pH, solvent, and temperature, and can occur during sample collection, storage, and analysis. researchgate.netnih.govmdpi.com To address this:

Controlled Sample Handling: Strict protocols for sample collection, processing, and storage should be implemented to minimize epimerization. This includes controlling temperature and pH.

Simultaneous Quantification: Analytical methods should be capable of separating and quantifying both the '-ine' and '-inine' forms of this compound to provide a complete picture of the compound's disposition. nih.gov

Stability Studies: The stability of this compound in the biological matrix under different storage conditions should be thoroughly investigated.

Characterizing Metabolic Pathways and Interspecies Differences:

The extensive metabolism of alpha-ergocryptine can lead to the formation of numerous metabolites, some of which may be pharmacologically active. nih.gov Contradictory PK data can arise from differences in metabolic profiles between individuals and across species.

Metabolite Profiling: Comprehensive metabolite profiling in preclinical species and humans is necessary to identify the major metabolic pathways and the key enzymes involved. nih.gov

In Vitro-In Vivo Correlation: In vitro metabolism studies using hepatocytes and microsomes from different species can help to predict human metabolism and explain interspecies differences in pharmacokinetics. nih.gov This can aid in the selection of the most appropriate animal model for preclinical studies.

Pharmacogenomics: Investigating the role of genetic polymorphisms in drug-metabolizing enzymes and transporters can help to explain inter-individual variability in the pharmacokinetics of this compound.

Employing Sophisticated Pharmacokinetic Modeling:

Simple pharmacokinetic models may not adequately describe the complex ADME properties of alpha-ergocryptine.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate physiological, biochemical, and physicochemical data to simulate the pharmacokinetics of a drug in the body. These models can be used to explore the impact of various factors on PK, such as age, disease state, and co-administered drugs, and can help to reconcile data from different studies.

Population Pharmacokinetic (PopPK) Analysis: PopPK analysis uses data from a larger population to identify and quantify the sources of variability in drug concentrations. This approach can help to explain why some individuals may have different PK profiles than others.

By systematically applying these strategies, researchers can better understand the sources of variability in the pharmacokinetic data of this compound and work towards a more consistent and reliable characterization of its behavior in the body.

Interactive Data Tables

Table 1: Preclinical and Nonclinical Research Models for this compound Studies

Model Type Specific Model Focus of Study Key Findings References
In Vivo MiceNeuroprotection (Cerebral Ischemia)α-DHEC showed neuroprotective activity against total cerebral ischemia. nih.gov
RatsNeuroprotection (Histocytic Anoxia), Locomotor Activity Recoveryα-DHEC demonstrated neuroprotective effects and promoted recovery of locomotor activity after cerebral ischemic damage. nih.gov
Sprague-Dawley RatsSubacute ToxicityObserved a U-shaped dose-response curve for food intake and body weight, likely due to dopaminergic properties. rivm.nl
Monkeys (MPTP-induced Parkinson's model)Neuroprotectionα-DHEC showed a protective activity on neuronal degeneration in the substantia nigra. nih.gov
In Vitro Rat Hepatocytes and MicrosomesMetabolismThis compound is extensively metabolized. nih.gov
Human Hepatocytes and MicrosomesMetabolismComparison with animal models to predict human metabolic pathways. nih.gov

Structure Activity Relationship Sar Studies of Alpha Ergocryptine and Its Derivatives

Methodologies for SAR Investigation

A variety of methodologies are employed to investigate the SAR of alpha-ergocryptine and its derivatives, ranging from traditional chemical synthesis to advanced computational techniques.

Rational design and chemical modification are fundamental to SAR studies. This involves the synthesis of new derivatives by altering specific functional groups on the this compound molecule and then evaluating the impact of these changes on biological activity. For instance, the bromination of the ergoline (B1233604) ring at the B2 position of this compound to create bromocriptine (B1667881) significantly alters its activity. google.com The synthesis of various ergoline derivatives often starts from key intermediates like methyl dihydroisolysergate. nih.gov The development of new synthetic methodologies, such as palladium-catalyzed domino cyclization, has enabled more efficient access to the ergoline scaffold, facilitating the investigation of a wider range of derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focused solely on this compound are not extensively detailed in the provided results, the general principles of QSAR are highly relevant to understanding its SAR. QSAR models are built by developing mathematical equations that relate physicochemical properties (descriptors) of a series of compounds to their known activities. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding rational drug design. The development of such models for ergot alkaloids would involve calculating a range of molecular descriptors for this compound and its analogs and correlating them with their measured biological effects.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.govmdpi.com These simulations can provide detailed insights into the binding modes, conformational changes, and energetic profiles of ligand-receptor complexes. nih.govmdpi.comnih.gov

Impact of Core Ergoline Substituents on Activity

The substituents on the core ergoline structure and the peptide moiety of this compound play a critical role in determining its pharmacological profile.

This compound is structurally defined by a hydroxy group at position 12', an isopropyl group at 2', and a 2-methylpropyl group at 5'. nih.gov The specific arrangement of these substituents is crucial for its biological activity. For instance, the substitution at the R2 position of the ergopeptine structure has been shown to be important for antagonist activity at certain receptors. google.com Switching the R2 modification from a methylphenyl group (as in dihydroergocristine) to an isopropyl group, as seen in this compound, leads to a loss of antagonist activity at the S. mansoni 5-HT receptor. google.com This highlights the sensitivity of the receptor to the size and nature of the substituent at this position.

The peptide portion of ergopeptines, which includes these substituents, is linked to the ergoline core via a tripeptide structure. wikipedia.org This peptide moiety is believed to be responsible for the persistent binding of ergopeptines to their receptors. wikipedia.org

This compound has oxo groups at positions 3', 6', and 18. nih.gov The presence and position of these oxo groups can significantly influence the molecule's chemical properties and biological function. In aqueous solutions, oxoanions can interact with water molecules, and the strength of this interaction depends on the number and arrangement of the oxo groups. wou.edu While the specific impact of each oxo group on this compound's activity is not detailed in the search results, it is known that modifications involving these groups can lead to new derivatives with altered properties. For example, side reactions during the bromination of this compound can result in the formation of derivatives with an additional oxo group at the 2-position of the ergoline ring, such as 2,3-dihydro-2-oxo-α-ergocryptine. researchgate.net The addition of oxo groups can alter the basicity and hydration energy of the molecule, which in turn can affect its interaction with biological targets. wou.edu

Table of Research Findings on this compound Derivatives

Compound/Derivative Modification Impact on Activity/Property
Bromocriptine Bromination at the B2 position of the ergoline ring Alters activity profiles google.com
Dihydroergocristine (B93913) Contains a methylphenyl R2 group Acts as an antagonist at the S. mansoni 5-HT receptor google.com
This compound Contains an isopropyl R2 group Loss of antagonist activity at the S. mansoni 5-HT receptor compared to dihydroergocristine google.com
2,3-dihydro-2-oxo-α-ergocryptine Addition of an oxo group at the 2-position Formed as a side product during bromination researchgate.net

Stereochemical Determinants of Receptor Selectivity

The three-dimensional arrangement of atoms within the complex ergoline structure of this compound is a critical factor governing its interaction with various receptors. The specific stereochemistry at key positions dictates the molecule's ability to bind with high affinity and selectivity to its biological targets, particularly dopamine (B1211576) receptors.

Influence of C-8 Position Stereochemistry on Dopamine Receptor Affinity

The stereochemistry at the C-8 position of the ergoline nucleus is a fundamental determinant of the biological activity of ergot alkaloids. researchgate.net Natural and biologically potent ergot alkaloids, including this compound, possess the (8R) configuration. researchgate.net This specific spatial arrangement is crucial for high-affinity binding to dopamine, serotonin (B10506), and alpha-adrenergic receptors. researchgate.net

Ergot alkaloids can undergo epimerization at the C-8 position, converting from the potent R-epimer to the corresponding C-8-S-isomer (S-epimer). researchgate.net This change in stereochemistry generally leads to a significant reduction in biological activity. researchgate.net For example, studies on other ergot derivatives like d-lysergic acid diethylamide have shown that the C-8-S-isomer exhibits substantially lower activity compared to the C-8-R-isomer. researchgate.net This principle underscores the importance of the (8R) configuration for establishing the potent dopaminergic affinity characteristic of this compound and related compounds. The ergoline structure contains asymmetric centers at both the C-5 and C-8 positions, and their specific configuration is essential for pharmacological activity. mdpi.com

SAR of Synthetic and Semi-Synthetic this compound Analogs

The chemical modification of the natural this compound molecule has yielded a range of semi-synthetic derivatives with altered and often enhanced pharmacological profiles. These structure-activity relationship (SAR) studies have provided valuable insights into the molecular requirements for receptor interaction.

Bromination as a Chemical Modification Strategy

A key and historically significant modification of this compound is bromination, particularly at the C-2 position of the indole (B1671886) ring. This semi-synthetic strategy led to the development of bromocriptine (2-bromo-alpha-ergocryptine), a compound with profound therapeutic importance. google.com The process involves treating this compound with a mild brominating agent, such as N-bromosuccinimide or a dimethylsulphoxide-hydrogen bromide mixture, in an inert solvent. google.comrsc.org This targeted addition of a bromine atom dramatically alters the electronic properties and conformation of the molecule, leading to a distinct pharmacological profile compared to the parent compound. nih.govelifesciences.org

Comparative Pharmacological Activity of Brominated Derivatives (e.g., 2-bromo-alpha-ergocryptine)

The introduction of a bromine atom at the C-2 position transforms the pharmacological profile of this compound. While this compound itself is a potent dopamine D₂ receptor agonist with a reported Kᵢ value of 1.3 nM, its brominated derivative, bromocriptine, exhibits a more complex interaction profile. Bromocriptine acts as a partial agonist at the dopamine D₂ receptor and also interacts with other dopamine, serotonin, and adrenergic receptors. wikipedia.orgdrugbank.com

Interestingly, studies on non-mammalian receptors have highlighted the dramatic impact of bromination on activity. In a study on schistosome 5-HT receptors, this compound was found to be inactive. elifesciences.org In stark contrast, its brominated derivative, bromocriptine, acted as a potent antagonist (blocker) at these same receptors. nih.govelifesciences.org This demonstrates how a single atomic substitution can convert an inactive compound into a potent antagonist, underscoring the sensitivity of receptor-ligand interactions to subtle structural changes.

Table 1: Comparative Activity Profile of this compound and Bromocriptine

Compound Receptor/System Reported Activity Reference
This compound Dopamine D₂ Receptor Agonist (Kᵢ = 1.3 nM)
Schistosome 5-HT Receptor Inactive elifesciences.org
2-Bromo-alpha-ergocryptine (Bromocriptine) Dopamine D₂ Receptor Partial Agonist wikipedia.orgdrugbank.com
Schistosome 5-HT Receptor Antagonist (IC₅₀ = 1.6 ± 0.4 µM) nih.govelifesciences.org

Structure-Activity Insights from Dihydrogenated Derivatives

Another important chemical modification of this compound is the hydrogenation of the double bond at the C-9 to C-10 position of the D-ring, which results in dihydro-alpha-ergocryptine. This saturation of the ergoline ring system significantly modifies the molecule's flexibility and conformation, leading to a distinct receptor interaction profile.

Dihydro-alpha-ergocryptine is a potent agonist at dopamine D₂ receptors and a partial agonist at D₁ and D₃ receptors. drugbank.com It also displays significant antagonist activity at alpha-1 and alpha-2 adrenergic receptors. drugbank.comncats.io The high affinity for multiple receptor types illustrates how structural modifications can tune the selectivity and activity of the parent compound. The general principle that hydrogenation at the D9-10 position can markedly alter efficacy is seen in other ergoline derivatives as well, where this change has been shown to convert an agonist into an antagonist. elifesciences.org

Table 2: Receptor Binding Affinities of Dihydro-alpha-ergocryptine

Receptor Binding Affinity Reported Activity Reference
Dopamine D₂ Receptor Kᵢ = 4.7 nM Agonist ncats.io
Dopamine D₁ₐ Receptor Kᵢ = 35.4 nM Partial Agonist ncats.io
Alpha-Adrenergic Receptors Kₑ = 3.1 nM Antagonist ncats.io

Advanced Analytical Methodologies for Alpha Ergocryptine Research

Extraction and Sample Preparation Techniques

The initial step in the analysis of α-ergocryptine is its effective extraction from the sample matrix while preserving its chemical integrity. The choice of extraction and cleanup procedure is critical for removing interfering substances and concentrating the analyte before instrumental analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been adapted for the extraction of ergot alkaloids, including α-ergocryptine, from various matrices. quechers.eu Standard QuEChERS protocols often require modification to accommodate the specific chemical properties of ergot alkaloids and the characteristics of the sample matrix. quechers.eurestek.com

For dry matrices like cereals, a common modification involves the addition of water to the sample prior to extraction to facilitate the partitioning of the alkaloids into the extraction solvent. restek.com The extraction is typically performed using an organic solvent, most commonly acetonitrile (B52724), often mixed with water under alkaline or acidic conditions. nih.govnih.gov An alkaline acetonitrile/water mixture has been shown to be effective, while other methods utilize acetonitrile with formic acid. nih.govnih.gov

Following the initial extraction, a partitioning step is induced by adding salts, typically magnesium sulfate (B86663) and sodium chloride. nih.govmdpi.com A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is employed to remove co-extracted matrix components like fats and pigments. The selection of d-SPE sorbents is crucial and is optimized based on the matrix.

Research has shown that a modified QuEChERS approach can yield high recoveries for α-ergocryptine, often ranging from 60% to over 90%, depending on the specific protocol and matrix. nih.govmdpi.com These methods are frequently used as the sample preparation step for subsequent analysis by liquid chromatography coupled with mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net

Interactive Table: Examples of Modified QuEChERS Methods for Ergot Alkaloid Analysis

MatrixExtraction SolventKey Modifications & CleanupAnalyte RecoverySource
Cereal-based Baby FoodAcetonitrile/water (alkaline)No specific clean-up mentioned; direct analysis after extraction.Good sensitivity and accuracy reported. nih.govnih.gov
Tall Fescue Seed & StrawAmmonium (B1175870) carbonate/acetonitrile (1:1 v/v)Addition of magnesium sulfate and sodium chloride; extract evaporated and reconstituted in methanol (B129727).Mean recoveries of 90% to 98% for ergovaline. nih.govmdpi.com
WheatAcetonitrile and formic acidSolid-liquid extraction.Recoveries of 79-110% for five major ergot alkaloids. nih.gov
General Dry Samples (e.g., flour)AcetonitrileRehydration with water before adding extraction salts.--- restek.com

A significant challenge in α-ergocryptine analysis is its susceptibility to epimerization at the C-8 position, which converts the biologically active "-ine" form to the less active "-inine" form, α-ergocryptinine. nih.gov This transformation can occur under various conditions, leading to inaccurate quantification of the parent compound.

The rate and extent of epimerization are highly dependent on the solvent, temperature, and pH. nih.govresearchgate.net

Solvent Effects: Protic solvents like methanol and aqueous solutions can significantly promote epimerization. researchgate.netresearchgate.net Studies have shown substantial conversion of α-ergocryptine to its epimer in methanol at room temperature. researchgate.net Aprotic solvents such as acetonitrile and acetone (B3395972) show modest epimerization, while chloroform (B151607) appears to be very stable. researchgate.net Therefore, stock standard solutions are best prepared in aprotic solvents. ingentaconnect.com

Temperature: Storage temperature is a critical factor. Alpha-ergocryptine is stable with minimal epimerization (<0.5%) when stored in various solvents at -40°C. researchgate.net Long-term storage of analytical standards and sample extracts should be at -20°C or lower to prevent epimerization. ingentaconnect.com

pH: Acidic conditions are known to cause significant and rapid epimerization of ergot alkaloids. nih.gov For this reason, extraction methods using highly acidic solvents are generally unsuitable. nih.gov

To ensure data accuracy, it is imperative to control these factors throughout the analytical process, from sample extraction and cleanup to storage and final analysis. Researchers should measure the isomeric composition under the actual experimental conditions used. researchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating α-ergocryptine from its epimer, other ergot alkaloids, and interfering matrix components prior to detection.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a well-established and robust method for the analysis of ergot alkaloids. researchgate.netresearchgate.net The ergoline (B1233604) ring system common to these alkaloids is naturally fluorescent, allowing for sensitive detection without the need for derivatization.

The separation is typically achieved on reverse-phase columns, such as C18 or phenyl-hexyl columns. nih.govresearchgate.net To improve separation and maintain the stability of the epimers, alkaline mobile phases are often preferred. nih.gov HPLC-FLD methods have demonstrated sufficient resolution to separate and quantify α-ergocryptine and its epimer, α-ergocryptinine. europa.eu The limits of detection and quantification for individual alkaloids are typically in the low microgram per kilogram (µg/kg) range. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures to achieve superior analytical performance. The primary advantages for α-ergocryptine analysis include:

Enhanced Resolution: UHPLC provides sharper and narrower peaks, leading to better separation of α-ergocryptine from its epimer and other closely related alkaloids. nih.govresearchgate.net

Increased Speed: The high efficiency of UHPLC columns allows for significantly shorter analysis times, often reducing run times to just a few minutes, which increases sample throughput. mdpi.com

Improved Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, thereby improving the sensitivity of the method. nih.govnih.gov

UHPLC is almost always paired with tandem mass spectrometry (UHPLC-MS/MS) for the analysis of ergot alkaloids, as this combination provides the highest degree of selectivity and sensitivity. nih.govnih.govdntb.gov.ua

Interactive Table: Comparison of Chromatographic Techniques for this compound Analysis

FeatureHPLC-FLDUHPLC-MS/MS
Principle Separation via liquid chromatography, detection via natural fluorescence.Separation via high-resolution liquid chromatography, detection via mass-to-charge ratio.
Resolution Good; can separate epimers. europa.euExcellent; baseline separation of multiple epimers. mdpi.comnih.gov
Speed Longer run times (e.g., >20 min).Faster run times (e.g., <10 min). mdpi.com
Sensitivity Good (typically low µg/kg). researchgate.netVery high (sub-µg/kg or ng/g levels). nih.govnih.gov
Selectivity Based on fluorescence properties.Based on specific mass transitions, highly selective.
Confirmation Based on retention time.Based on retention time and specific precursor/product ion ratios, providing definitive confirmation.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the definitive identification and highly sensitive quantification of α-ergocryptine. researchgate.neteuropa.eu

In a typical LC-MS/MS workflow, the analyte is first separated by LC and then introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode (ESI+) is commonly used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) of α-ergocryptine is selected and fragmented. The instrument then monitors for specific, characteristic product ions. This process is highly selective, minimizing the potential for matrix interference.

For α-ergocryptine, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 576.3. mdpi.comeuropa.eu Common fragmentations used for identification and quantification include transitions to product ions with m/z 268.2 and m/z 223. mdpi.comeuropa.eu The transition to m/z 223 is a characteristic fragment for many ergot alkaloids, while the transition to m/z 268 can be more specific for qualifier purposes for ergocryptine. mdpi.com The use of at least two different mass transitions for each analyte provides unambiguous identification and reliable quantification, even at trace levels. nih.govnih.gov

Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of α-ergocryptine due to its exceptional sensitivity and specificity. researchgate.netoregonstate.edunih.gov This technique allows for the reliable detection and quantification of α-ergocryptine, even at very low concentrations, such as 0.5 ng g⁻¹ in complex food matrices like cereal-based baby food. nih.gov The methodology typically involves an extraction step, followed by chromatographic separation and subsequent mass spectrometric detection. researchgate.netwur.nl

The power of LC-MS/MS lies in its ability to perform Multiple Reaction Monitoring (MRM), where a specific precursor ion of α-ergocryptine is selected and fragmented to produce characteristic product ions. oregonstate.edu This process provides a high degree of certainty in identification and quantification, minimizing interferences from the sample matrix. sterlingpharmasolutions.com For instance, in the analysis of grass extracts, a precursor ion of m/z 576.40 for ergocryptine is fragmented, and product ions such as m/z 268.20 and m/z 223.20 are monitored. oregonstate.edu

The development of Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS methods has further enhanced the analytical capabilities, offering improved resolution and faster analysis times. nih.gov These methods are crucial for regulatory monitoring where low detection limits are required. nih.gov

Table 1: LC-MS/MS Parameters for α-Ergocryptine Analysis

Parameter Details Source
Instrumentation Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. researchgate.net
Chromatographic Column Reversed-phase columns, such as C18, are commonly used. wur.nl
Mobile Phase Gradients of acetonitrile and water, often with additives like formic acid or ammonium carbonate, are employed. researchgate.netoregonstate.edu
Ionization Mode Positive electrospray ionization (ESI+) is typically used. oregonstate.edu
Precursor Ion (m/z) 576.4 oregonstate.edu
Product Ions (m/z) 223.2, 268.2 oregonstate.edu
Limit of Quantification (LOQ) As low as 0.5 ng g⁻¹ in certain matrices. nih.gov

Ion Mobility Mass Spectrometry for Isobaric Epimer Differentiation

A significant challenge in α-ergocryptine analysis is its co-existence with isobaric epimers, such as β-ergocryptine and their corresponding -inine forms (α-ergocryptinine and β-ergocryptinine). researchgate.net These compounds have the same mass-to-charge ratio, making them indistinguishable by conventional mass spectrometry alone. researchgate.net Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (IM-MS), provides an additional dimension of separation based on the ion's size, shape, and charge. researchgate.netnih.gov

This technique allows for the differentiation of epimers that may not be separable by chromatography alone. researchgate.net For instance, while α- and β-ergocryptine can often be separated chromatographically, their -inine isomers, α- and β-ergocryptinine, tend to co-elute. researchgate.net IM-MS can resolve these co-eluting isobaric species. researchgate.net The collision cross-section (CCS) values, which are a measure of the ion's rotationally averaged surface area, are determined in IMS and can serve as an additional identification parameter. researchgate.net This capability is crucial for the unambiguous identification and accurate quantification of individual epimers. researchgate.netfiu.edu High-resolution ion mobility spectrometry has demonstrated the ability to separate isomeric compounds with very subtle structural differences. rpi.edunih.gov

Application of Isotopic Labeling for Analog Distinction

The use of isotopically labeled internal standards is a powerful strategy to improve the accuracy and precision of quantitative analysis, particularly in complex matrices where matrix effects can lead to under- or overestimation of the analyte concentration. researchgate.netresearchgate.net For ergot alkaloids, including α-ergocryptine, the development of corresponding isotopically labeled standards has been a significant advancement. researchgate.net

These standards, which have a known amount of a stable isotope (e.g., ¹³C, ¹⁵N) incorporated into their structure, behave almost identically to the native analyte during extraction, cleanup, and ionization. researchgate.net By adding a known amount of the labeled standard to the sample at the beginning of the analytical procedure, any variations or losses during sample preparation can be corrected for, leading to more reliable quantification. researchgate.net For example, a sum parameter method for ergot alkaloids was developed using ¹³CD₃- and ¹⁵N₂-labeled internal standards, which improved the measurement in complex food matrices by increasing selectivity and reducing interferences. researchgate.net This approach obviates the need for creating matrix-specific calibration curves, streamlining the analytical workflow. researchgate.net

Purity Assessment and Characterization of Synthesized Compounds

The synthesis of α-ergocryptine or its derivatives for research or as analytical standards requires rigorous purity assessment and characterization to ensure the identity and quality of the compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Thin-Layer Chromatography (TLC) and Quantitative Nuclear Magnetic Resonance (qNMR)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique that can be used for the initial assessment of purity and for monitoring the progress of a chemical synthesis. chimia.chnih.gov It provides a rapid visual indication of the number of components in a mixture. universiteitleiden.nl

For accurate quantification and structural confirmation, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an invaluable tool. chimia.chmdpi.com Unlike chromatographic methods that often require a specific reference standard for each analyte, qNMR allows for the determination of the absolute purity of a substance using a single certified reference material, as the signal intensity is directly proportional to the number of nuclei. chimia.chmdpi.com The combination of TLC for separation and subsequent NMR analysis of the isolated spots (TLC-NMR) can be a powerful workflow for the characterization and quantification of compounds. chimia.chnih.gov The linearity of the NMR signal response makes qNMR a primary method for purity assessment of reference materials. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the detailed characterization of synthesized α-ergocryptine and for the identification of potential impurities. sterlingpharmasolutions.comnih.gov HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the main compound and any co-existing impurities. sterlingpharmasolutions.comwaters.com

This high mass accuracy is instrumental in distinguishing between compounds with very similar nominal masses and in identifying unknown impurities by proposing potential elemental formulas. waters.com When coupled with tandem mass spectrometry (MS/MS), HRMS can provide structural information about the impurities through the analysis of their fragmentation patterns. sterlingpharmasolutions.com This detailed impurity profiling is essential for ensuring the quality and safety of pharmaceutical compounds and for understanding potential side reactions in a synthetic process. nih.govacs.org

Challenges in Analytical Harmonization

Despite the availability of advanced analytical techniques, achieving harmonization of methods for α-ergocryptine analysis across different laboratories presents several challenges. One of the primary issues is the variability in analytical protocols, including extraction procedures, chromatographic conditions, and the specific instrumentation used. uky.edunih.gov

The commercial availability and purity of analytical standards, particularly for all relevant epimers and isomers, can also be a limiting factor. wur.nl For instance, β-ergocryptine and β-ergocryptinine standards of sufficient purity have been noted as not being commercially available, leading to the use of α-forms for their determination, which introduces uncertainty. wur.nl

Furthermore, matrix effects in complex samples like food and feed can vary significantly between different commodities, affecting the accuracy of quantification. researchgate.net While isotopically labeled standards can mitigate this, their availability and cost can be a barrier. researchgate.net Inter-laboratory comparison studies are crucial for identifying discrepancies and working towards harmonized and standardized methods to ensure consistent and reliable results for regulatory purposes and risk assessment. uky.eduwindows.net

Availability of Pure Reference Materials for Epimers

A critical factor compounding the challenges in quantification is the availability of pure reference materials for ergocryptine epimers. Certified reference standards are essential for the accurate calibration of analytical instruments and the validation of methods.

While certified reference standards for α-ergocryptine and its epimer, α-ergocryptinine, are commercially available from suppliers with demonstrated high purity (e.g., 99.6 ± 0.4% for ergocryptine and 99.2 ± 0.8% for ergocryptinine), the situation for the β-isomers is markedly different. mdpi.comnih.gov

A significant obstacle in the analysis is that pure reference materials for β-ergocryptine and β-ergocryptinine are not currently commercially available in sufficient purity and quality. europa.euiteh.ai This scarcity forces a compromise in analytical strategy. The European standard EN 17256:2019 notes that for the determination of β-ergocryptine, the analytical standard for α-ergocryptine should be used. iteh.ai This approach, born out of necessity, introduces potential inaccuracies and highlights the urgent need for a harmonized method for quantifying both α- and β-isomers. europa.eu

Furthermore, the lack of commercially available isotopically labeled internal standards for ergopeptines like ergocryptine presents another challenge. researchgate.netmdpi.com Isotope-labeled standards are crucial for correcting matrix effects in complex samples, thereby improving the accuracy and reliability of LC-MS/MS methods. researchgate.net The absence of these standards for most ergot alkaloids, with the exception of ergometrine, means that current standardized methods must rely on more laborious procedures, such as using correction factors from spiked blank matrices, to account for these effects. researchgate.netmdpi.com The proper storage and handling of available standards are also critical, as epimerization can occur in certain solvents and temperatures, affecting the accuracy of quantification. nih.govresearchgate.net

The data below summarizes the availability of reference materials for ergocryptine isomers.

CompoundCommercial AvailabilityPurityNotes
α-Ergocryptine YesHigh (e.g., 99.6 ± 0.4%) nih.govCertified reference standards are available. mdpi.com
α-Ergocryptinine YesHigh (e.g., 99.2 ± 0.8%) nih.govCertified reference standards are available. mdpi.com
β-Ergocryptine NoNot available as a pure standard europa.euiteh.aiQuantification is typically based on the α-ergocryptine standard. iteh.ai
β-Ergocryptinine NoNot available as a pure standard europa.euiteh.aiQuantification is typically based on the α-ergocryptinine standard. iteh.ai
Isotopically Labeled α/β-Ergocryptine NoNot commercially available researchgate.netmdpi.comLack complicates correction for matrix effects in LC-MS/MS analysis.

Preclinical and Nonclinical Research Models in Alpha Ergocryptine Studies

In Vitro Experimental Paradigms

In vitro models are fundamental in preclinical research, offering controlled environments to study the direct effects of compounds on specific biological targets, thereby minimizing the complex variables present in a whole organism.

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its molecular targets. For alpha-ergocryptine, a primary focus has been its interaction with dopamine (B1211576) receptors, particularly the D₂ subtype, which is implicated in various neurological and endocrine processes.

In studies using cultured GH4ZR7 cells transfected with the rat D₂ dopamine receptor, this compound demonstrated a high affinity for this receptor. Competitive binding assays, which measure the ability of a compound to displace a specific radioligand, have been employed to quantify this interaction. The inhibition constant (Kᵢ) is a measure of binding affinity, with a lower Kᵢ value indicating a higher affinity. This compound was found to inhibit the binding of the D₂-specific radioligand, [³H]YM-09151-2, with a Kᵢ in the nanomolar range, indicating a potent interaction. mdpi.com

Functional assays are also used to determine the consequence of this binding, i.e., whether the compound acts as an agonist (activator) or antagonist (blocker). In studies measuring the inhibition of vasoactive intestinal peptide (VIP)-stimulated cyclic AMP production, this compound acted as a D₂ receptor agonist. The EC₅₀ value, which represents the concentration of a drug that gives a half-maximal response, was determined to be 28 ± 2 nM for this compound. nih.gov

Table 1: this compound Activity at Dopamine D₂ Receptors

Parameter Value Cell Line Assay Description
Kᵢ (Inhibition Constant) Nanomolar range GH4ZR7 Inhibition of [³H]YM-09151-2 radioligand binding
EC₅₀ (Half-maximal effective concentration) 28 ± 2 nM GH4ZR7 Inhibition of VIP-stimulated cyclic AMP production

The aggregation of the amyloid-beta peptide, particularly the Aβ42 fragment, is considered a key pathological event in Alzheimer's disease. Consequently, assays that screen for compounds capable of inhibiting this process are of significant interest in neurodegenerative disease research.

Common in vitro methods to study Aβ42 aggregation include the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, allowing for the kinetic monitoring of aggregation. nih.gov Compounds that inhibit aggregation lead to a reduction or delay in the ThT fluorescence signal. Other techniques, such as atomic force microscopy (AFM), provide visual confirmation of fibril formation and can show how inhibitor compounds alter the morphology of Aβ aggregates. nih.gov

While these assays are standard for identifying potential inhibitors of amyloid aggregation, a review of the available scientific literature does not indicate that this compound has been specifically investigated for its ability to inhibit Aβ42 aggregation. Research in this area has largely focused on other classes of molecules, such as polyphenols and synthetic peptides. frontiersin.orgsciencedaily.commdpi.com

To understand how this compound modulates dopaminergic neurotransmission beyond receptor binding, studies on isolated nerve endings (synaptosomes) or brain tissue slices are conducted. These experiments measure the direct effect of the compound on the release of dopamine.

In one study, in vitro superfusion of rat striatal synaptosomes was used to demonstrate the ability of this compound to directly stimulate the release of [³H]dopamine. researchgate.net This effect was concentration-dependent, with an effective concentration for producing a half-maximal response (EC₅₀) of approximately 30 µM. At this concentration, this compound produced a significant elevation in the baseline dopamine release, on the order of a 400% increase. researchgate.net

Conversely, studies using slices of the rat caudate-putamen with alpha-dihydroergocryptine (a related derivative) showed that while it did not modulate basal dopamine outflow, it could reduce dopamine release when stimulated by agents like veratridine, which activates voltage-gated sodium channels. mdpi.com This suggests a complex modulatory role that may involve mechanisms beyond direct receptor agonism, potentially including an inhibitory action on voltage-gated sodium channels. mdpi.com

**Table 2: Effect of this compound on Dopamine Release *In Vitro***

Experimental Model Finding Effective Concentration (EC₅₀)
Rat Striatal Synaptosomes Stimulated a ~400% increase in baseline [³H]dopamine release ~30 µM

In Vivo Animal Models

In vivo models are indispensable for evaluating the pharmacological effects of a compound in a complex, living system, providing insights into its potential therapeutic utility and its actions on physiological and pathological processes.

Animal models that replicate key features of Parkinson's disease (PD) are essential for testing potential new therapies. These models often involve the use of neurotoxins to induce the characteristic loss of dopamine neurons in the substantia nigra.

One such model uses the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in non-human primates to induce a Parkinson-like syndrome. frontiersin.org In a study involving Macaca fascicularis monkeys treated with MPTP, the administration of alpha-dihydroergocryptine, a dopaminergic agonist derivative of this compound, was evaluated for its effects on oxidative stress markers. frontiersin.org MPTP treatment led to a significant increase in lipid peroxidation, as measured by thiobarbituric acid reactive substances (TBARS), in the caudate putamen and substantia nigra. frontiersin.org The subsequent administration of the ergocryptine derivative resulted in the restoration of these basal TBARS values to nearly normal levels, suggesting a potential neuroprotective effect by counteracting the toxin-induced increase in lipid peroxidation. frontiersin.org

Table 3: Effect of an this compound Derivative in a Monkey Model of Parkinson's Disease

Animal Model Inducing Agent Brain Region Biomarker Result
Macaca fascicularis MPTP Caudate Putamen, Substantia Nigra TBARS (Lipid Peroxidation) Restoration of elevated TBARS values to near-normal levels

The rabbit is a commonly used animal model in ophthalmic pharmacology due to anatomical and physiological similarities to the human eye, particularly for studying intraocular pressure (IOP) and aqueous humor dynamics.

In studies using albino rabbits with ocular hypertension induced by an intracameral injection of alpha-chymotrypsin, the topical application of this compound was shown to effectively lower IOP in a dose-dependent manner. sciencedaily.comnih.gov To understand the mechanism behind this IOP reduction, tonography was performed to assess the drug's effects on aqueous humor dynamics. These studies revealed that while this compound caused a statistically significant decrease in the tonographic outflow facility, its primary ocular antihypertensive effect appeared to result from a remarkable reduction in the inflow of aqueous humor. sciencedaily.comnih.gov

Table 4: Ocular Effects of Topical this compound in a Rabbit Model of Ocular Hypertension

Animal Model Condition Parameter Measured Effect of this compound
Albino Rabbit Alpha-chymotrypsin-induced ocular hypertension Intraocular Pressure (IOP) Dose-dependent reduction
Albino Rabbit Alpha-chymotrypsin-induced ocular hypertension Tonographic Outflow Facility Statistically significant decrease
Albino Rabbit Alpha-chymotrypsin-induced ocular hypertension Aqueous Humor Inflow Significant reduction

Assessment of Vascular Contractile Responses in Ex Vivo Arteries

Ex vivo arterial studies are crucial for directly observing the physiological effects of this compound on blood vessel function. These models, typically using an arterial tissue bath or myograph system, allow for the measurement of vasoconstriction—the narrowing of blood vessels—in response to the compound.

Research has demonstrated that ergot alkaloids, including this compound, induce a sustained vascular contractile response. researchgate.net In these experimental setups, segments of arteries, such as bovine metatarsal arteries, are dissected and suspended in a chamber that mimics physiological conditions. norecopa.nonorecopa.no The tissue is then exposed to a specific concentration of the compound, and the resulting contractile force is measured by a transducer. norecopa.no

Studies have shown that R-epimers of ergot alkaloids, such as this compound, cause a significant and prolonged contractile response in these isolated arteries. researchgate.netnorecopa.no This sustained effect is theorized to be caused by several factors, including the bioaccumulation of the alkaloid in the vascular tissue, a high binding affinity for receptors, and slow dissociation from these receptors. researchgate.net These ex vivo techniques provide robust evidence of the direct vasoconstrictive properties of the compound, a primary toxic effect associated with ergot alkaloids. researchgate.net

Summary of Findings from Ex Vivo Arterial Studies on Ergot Alkaloids
Ergot Alkaloid EpimerObservationMethodologyKey InsightReference
Ergocristine (R-epimer)Produced a sustained and significant contractile response over a 180-minute period.Arterial tissue bath with dissected bovine metatarsal arteries.Demonstrates the potent and lasting vasoconstrictive effect of the active R-epimer form. researchgate.netnorecopa.no
Ergocristinine (S-epimer)Produced a sustained contractile response, but it was significantly weaker than the R-epimer.Arterial tissue bath with dissected bovine metatarsal arteries.Suggests that while considered less active, S-epimers are not biologically inert and can contribute to vasoconstriction. researchgate.netnorecopa.no

Computational and In Silico Modeling

Computational models are instrumental in preclinical research, offering predictive insights into the molecular interactions and pharmacokinetic profiles of compounds like this compound, thereby reducing reliance on extensive in vitro and in vivo testing.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is an in silico technique used to predict how a small molecule (a ligand), such as this compound, binds to the active site of a receptor protein. nih.govresearchgate.net This method employs search algorithms and scoring functions to model the preferred orientation and binding affinity of the ligand to its target. nih.gov The binding affinity, often expressed as a negative energy value (kcal/mol), indicates the strength of the interaction; a more negative number signifies a stronger bond. guidetopharmacology.org

For ergot alkaloids, molecular docking has been used to investigate interactions with vascular receptors like the serotonin (B10506) (5-HT)₂ₐ and alpha₂ₐ adrenergic receptors, which are implicated in their vasoconstrictive effects. guidetopharmacology.org Studies comparing the R-epimer (structurally analogous to this compound) and S-epimer of a related ergot alkaloid, ergocristine, revealed that both forms can bind to these receptors. guidetopharmacology.org The analysis can also detail specific molecular interactions, such as the formation of hydrogen bonds between the ligand and amino acid residues within the receptor's binding site, providing a mechanistic basis for the observed physiological effects. guidetopharmacology.org

Molecular Docking Binding Affinities (kcal/mol) of an Ergot Alkaloid to Vascular Receptors
LigandReceptorBinding Affinity (AutoDock Vina)Reference
Ergocristine (R-epimer)Serotonin (5-HT)₂ₐ Receptor-9.7 guidetopharmacology.org
Ergocristine (R-epimer)Alpha₂ₐ Adrenergic Receptor-8.7 guidetopharmacology.org
Ergocristinine (S-epimer)Serotonin (5-HT)₂ₐ Receptor-9.7 guidetopharmacology.org
Ergocristinine (S-epimer)Alpha₂ₐ Adrenergic Receptor-8.7 guidetopharmacology.org

Physiologically Based Pharmacokinetic (PBPK) Modeling for In Vitro to In Vivo Extrapolation

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. dissolutiontech.comfrontiersin.org These models integrate data on the compound's physicochemical properties, in vitro metabolism and transport data, and the physiological and anatomical characteristics of the species being studied. mdpi.com The primary goal of PBPK modeling is to perform in vitro to in vivo extrapolation (IVIVE), which translates data from laboratory experiments into predictions of the compound's behavior in a whole organism. norecopa.nodissolutiontech.com

For a compound like this compound, a PBPK model would be constructed by representing organs and tissues as interconnected compartments linked by blood flow. dissolutiontech.com By inputting data from in vitro assays (e.g., metabolic rates from liver microsomes), the model can predict concentration-time profiles of the drug in various tissues and in the bloodstream. dissolutiontech.comnih.gov This predictive power is invaluable in early drug development and chemical safety assessment, as it can help anticipate a compound's pharmacokinetic profile in humans based on non-animal data, thereby refining the design of subsequent preclinical and clinical studies. wikipedia.org

Methodological Rigor in Preclinical Research

Ensuring the reliability, reproducibility, and ethical integrity of preclinical research is paramount. This requires adherence to established guidelines for study design and reporting, as well as a strong ethical framework for the use of animal models.

Adherence to ARRIVE Guidelines for Animal Studies

The Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines are a checklist of recommendations developed to improve the reporting of research involving animals. nih.govmdpi.com Adherence to these guidelines is critical for ensuring that studies, including those investigating this compound, are reported with sufficient detail and transparency to allow for proper scrutiny, evaluation, and reproduction. frontiersin.org

The guidelines consist of a checklist of essential information that should be included in any publication describing in vivo experiments. frontiersin.org This includes specifics on the study design, experimental procedures, housing and husbandry, and the characteristics of the animals used (species, strain, sex, age). rivm.nl A key focus is on measures taken to minimize bias, such as randomization and blinding. rivm.nl By promoting transparent reporting, the ARRIVE guidelines enhance the quality and reliability of the scientific literature, maximizing the knowledge gained from each animal study. nih.govnih.gov

Ethical Frameworks for Animal Model Research

The ethical framework for research involving animal models is fundamentally based on the principles of the 3Rs: Replacement, Reduction, and Refinement. researchgate.net This framework governs all preclinical animal studies, including any toxicological or pharmacological investigations of this compound.

Replacement encourages the use of non-animal methods wherever possible, such as in vitro cell cultures or the in silico computational models discussed previously. researchgate.net

Reduction focuses on minimizing the number of animals used by employing robust experimental designs and statistical analyses to obtain meaningful data from fewer subjects. researchgate.net

Refinement involves optimizing experimental procedures to minimize any potential pain, suffering, or distress to the animals. researchgate.net

Researchers must provide a sound scientific and ethical justification for the use of animals, demonstrating that the potential benefits of the research outweigh the welfare costs to the animals. This justification is reviewed by institutional ethical committees, which ensure that studies are designed and conducted with the highest standards of animal welfare and scientific integrity.

Strategies for Resolving Contradictory Pharmacokinetic Data

Contradictory pharmacokinetic (PK) data can arise from a multitude of factors, including inter-individual variability, differences in study design, and bioanalytical methodologies. For a compound like this compound, which belongs to the complex family of ergot alkaloids, resolving such discrepancies is crucial for a clear understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. While specific literature detailing strategies for resolving contradictory PK data for this compound is limited, the following approaches, based on general pharmacokinetic principles and the known characteristics of ergot alkaloids, can be employed.

Strategic Synthesis and Derivatization for Research Applications

Semi-Synthetic Pathways from Alpha-Ergocryptine

The inherent chemical structure of this compound allows for targeted modifications to produce derivatives with altered pharmacological profiles. A key semi-synthetic pathway involves the introduction of a halogen atom, which can significantly influence the compound's interaction with its biological targets.

Synthesis of Brominated Derivatives (e.g., 2-bromo-alpha-ergocryptine)

A significant derivative of this compound is 2-bromo-alpha-ergocryptine, a compound that has demonstrated distinct biological activities. oup.com The synthesis of this brominated derivative is a well-established process. google.comjustia.com

The bromination is typically carried out at room temperature using a dimethylsulfoxide-hydrogen bromide mixture. google.com A critical parameter in this reaction is the control of water content, which should be kept below 0.02% to prevent unwanted side reactions. google.com The process involves dissolving this compound, either in its pure form or as part of a crude alkaloid mixture, in the brominating solution and stirring for a short period. The resulting 2-bromo-alpha-ergocryptine is then precipitated by adding the reaction mixture to water and adjusting the pH to 8–9 with ammonium (B1175870) hydroxide. Subsequent purification is achieved through recrystallization from a solvent such as diisopropyl ether. This method has been shown to be efficient, with yields of approximately 73% based on the initial amount of this compound.

Table 1: Bromination Conditions and Yields for 2-bromo-alpha-ergocryptine Synthesis

Parameter Value
Bromination Temperature Room temperature (~25°C)
HBr Molar Excess 12 equivalents per mole of this compound
Reaction Time 10–15 minutes
Solvent Dimethyl sulfoxide (B87167) (DMSO)
Water Content in DMSO Less than 0.02%
Purification Method Recrystallization from diisopropyl ether
Yield Approximately 73%

Use of this compound as a Precursor for Research Probes

The unique pharmacological profile of this compound makes it an excellent starting material for the development of sophisticated research probes, particularly for studying receptor systems.

Development of Radiolabeled Ligands for Receptor Characterization

Radiolabeled ligands are indispensable tools for characterizing receptor binding and distribution. core.ac.uk this compound and its derivatives have been successfully radiolabeled for use in such studies. For instance, [3H]dihydroergocryptine, a radiolabeled ergopeptine, has been used to label binding sites with pharmacological characteristics identical to those labeled by the antagonist [3H]spiroperidol. researchgate.net

The synthesis of these radiolabeled probes often involves catalytic tritium (B154650) labeling. In the case of dihydrobromocriptine, a derivative of this compound, a multi-step synthesis was required. sci-hub.se This process began with the tritiation of this compound using a palladium catalyst to produce [3H]dihydroergocryptine. sci-hub.se Subsequent bromination of this intermediate yielded the final radiolabeled product. sci-hub.se Such radioligands are crucial for positron emission tomography (PET) imaging studies, which provide valuable insights into the density and role of dopamine (B1211576) receptors in various neurological and psychiatric conditions. nih.gov

Rational Design of this compound Analogs for Specific Research Goals

The rational design of this compound analogs allows for the fine-tuning of their biological properties to achieve specific research objectives. This involves making targeted structural modifications to enhance receptor selectivity or to augment particular biological activities.

Modulating Receptor Selectivity through Structural Modifications

The affinity of ergot alkaloids for different receptor subtypes can be modulated through specific structural changes. For example, the modification of this compound by brominating the ergoline (B1233604) ring at the 2-position to create bromocriptine (B1667881) alters its activity at certain serotonin (B10506) receptors. google.com While this compound itself may be inactive at a particular receptor, its brominated counterpart can act as an effective antagonist. google.com

The structural similarity between the tetracyclic ergoline ring of ergot alkaloids and neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862) is the basis for their diverse biological effects. frontiersin.org This similarity allows them to act as ligands for a variety of G protein-coupled receptors. frontiersin.org By systematically modifying the structure of this compound, researchers can develop analogs with increased selectivity for specific receptor subtypes, which are invaluable for dissecting the roles of these receptors in complex physiological processes. researchgate.net

Enhancing Specific Biological Activities for Research Tool Development

The development of research tools with enhanced biological activities is a key goal in medicinal chemistry. Molecular imprinting is one technique that has been explored to create polymers with selective binding for ergot alkaloids, including derivatives of this compound. acs.org In one study, a molecularly imprinted polymer (MIP) synthesized using ergotamine as a template showed different adsorption affinities for various ergot alkaloids. acs.orguky.edu While both the MIP and a non-imprinted polymer (NIP) had similar adsorption for 2-bromo-alpha-ergocryptine, the MIP exhibited numerically higher adsorption for the template molecule, ergotamine. acs.orguky.edu

Such selective adsorbents have potential applications in solid-phase extraction for sample clean-up prior to analysis, which is crucial for accurate quantification of these compounds in complex biological matrices. uky.edu Furthermore, the development of ergopeptide probes with incorporated modifications, such as biotin, allows for the study of receptor heteromers involving dopamine receptors. researchgate.net These rationally designed tools are essential for advancing our understanding of the molecular mechanisms underlying the actions of ergot alkaloids.

Future Directions and Emerging Research Avenues for Alpha Ergocryptine

Elucidation of Remaining Biosynthetic Ambiguities

The biosynthesis of ergopeptines like alpha-ergocryptine is a multi-step enzymatic process. While the general pathway is understood, specific details regarding the enzymes involved and their precise functions are still being unraveled.

Definitive Determination of Lysergyl-Peptide-Synthetase Product Specificities

The final steps in the biosynthesis of ergopeptines involve large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs). In the fungus Claviceps purpurea, two such enzymes, lysergyl peptide synthetase 1 (LPS1) and lysergyl peptide synthetase 2 (LPS2), are crucial for assembling the tripeptide side chain of ergot alkaloids. rsc.orgwikipedia.orgmdpi.com

Initial studies suggested that LPSA1 is involved in the synthesis of ergotamine, while LPSA2 is responsible for producing this compound. rsc.org This was supported by gene knockout experiments where a mutant lacking the lpsA1 gene could no longer produce ergotamine but still synthesized this compound. rsc.org However, this hypothesis is complicated by the fact that some fungal strains can produce more than two ergopeptides, which raises questions about the strict specificity of these enzymes. rsc.org It is possible that the peptide synthetases exhibit relaxed substrate specificity, meaning they can incorporate different amino acids, leading to a variety of ergopeptine products. oup.comnih.gov Therefore, further investigation is necessary to definitively determine the precise product specificities of LPSA1 and LPSA2 and to understand how the diversity of ergopeptines is generated within a single organism. rsc.orgcapes.gov.br

Comprehensive Characterization of S-Epimer Biological Activity

Ergot alkaloids exist as pairs of isomers, known as epimers, which differ in their spatial arrangement at the C-8 position of the ergoline (B1233604) ring. The R-epimers, such as this compound, have historically been considered the biologically active forms, while the S-epimers, like alpha-ergocryptinine, were thought to be inactive or significantly less active. nih.gov However, recent research has begun to challenge this long-held belief.

In-depth Research into Receptor Binding and Pharmacological Effects of S-Epimers

The biological effects of ergot alkaloids are mediated through their interaction with various receptors, including serotonin (B10506), dopamine (B1211576), and adrenergic receptors. nih.gov The structural similarity of the ergoline ring to neurotransmitters like serotonin and norepinephrine (B1679862) allows these compounds to bind to their respective receptors. nih.gov

Advancements in Synthetic Biology for Alkaloid Production

The production of this compound and other ergot alkaloids through fermentation of Claviceps species can be challenging and inefficient. frontiersin.org Synthetic biology offers a promising alternative for the large-scale and cost-effective production of these valuable compounds.

Optimization of this compound Production in Cell Factories

Recent years have seen significant progress in the construction of ergot alkaloid biosynthetic pathways in heterologous hosts, such as the fungi Aspergillus nidulans and Saccharomyces cerevisiae. rsc.orgresearchgate.net These "cell factories" can be genetically engineered to produce specific ergot alkaloids or their precursors. rsc.org For example, researchers have successfully constructed a cell factory for the production of lysergic acid, a key precursor for many ergot alkaloids, by deleting the lpsB gene in Claviceps paspali. frontiersin.org

Further optimization of these cell factories is a key area of future research. This includes enhancing the expression of rate-limiting enzymes, optimizing fermentation conditions, and engineering strains to channel metabolic flux towards the desired product. frontiersin.orgpakbs.orgmdpi.com Statistical methods like response surface methodology (RSM) are being employed to identify the optimal concentrations of media components, such as carbon and nitrogen sources, to maximize alkaloid yields. pakbs.orgmdpi.com The continued development of these synthetic biology approaches holds the potential to create efficient and sustainable methods for producing this compound and other medicinally important ergot alkaloids. rsc.orgresearchgate.net

Development of Novel Analytical Reference Materials

Accurate quantification and characterization of this compound and its related compounds are essential for research, quality control, and regulatory purposes. This requires the availability of high-quality analytical reference materials.

Currently, there is a need for a more comprehensive set of certified reference materials for ergot alkaloids, including the individual α- and β-isomers and their corresponding -inine epimers. europa.eu The lack of pure reference standards for β-isomers, for example, presents a challenge for analytical laboratories. europa.eu

The development of novel reference materials, including stable isotope-labeled internal standards like this compound-d3, is crucial for improving the accuracy and reliability of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). synzeal.comresearchgate.net These standards are vital for a range of applications, including method validation, quality control in pharmaceutical production, and the identification of unknown impurities. axios-research.com Continued efforts in this area will support more precise and harmonized analysis of this compound in various matrices. europa.eufoodriskmanagement.com

Generation of Pure Beta-Ergocryptine and Epimer Reference Standards

Research and regulatory monitoring often rely on the analysis of a group of six common ergot alkaloids, including ergocryptine, which naturally occurs as a mixture of α- and β-isomers, along with their corresponding -inine epimers. europa.eumdpi.com In practice, analytical methods frequently use α-ergocryptine for the determination of β-ergocryptine. wur.nl This approach, born out of necessity, introduces potential inaccuracies and underscores the critical need for developing methods to produce and isolate pure β-ergocryptine and its epimer.

Future research is imperative to establish robust methods for the synthesis or purification of these specific compounds. The availability of pure reference standards would:

Enhance the accuracy of analytical methods for detecting and quantifying ergot alkaloids in food and feed. europa.eu

Allow for a more precise toxicological assessment of individual isomers.

Enable detailed pharmacological studies to differentiate the biological activities and receptor affinities of α-ergocryptine versus β-ergocryptine.

Exploration of New Pharmacological Targets and Mechanisms

While this compound is well-known for its interaction with dopaminergic, serotonergic, and adrenergic receptors, the full spectrum of its pharmacological activity may not be completely understood. nih.govnih.gov The complex and sometimes variable effects of ergot alkaloids suggest that their mechanisms of action may extend beyond these classical receptor systems. nih.gov

Unidentified Receptor Interactions and Downstream Signaling Pathways

Emerging research points towards the existence of unidentified receptors for ergot alkaloids. A notable example comes from studies on the salivary gland of the ixodid tick, Amblyomma hebraeum. In this model, the ergot alkaloid ergonovine elicits a potent response that is mediated by a receptor distinct from the known dopamine receptor in the tissue. biologists.com This novel receptor has been termed an 'ErA-sensitive receptor', as its natural endogenous ligand remains unknown. biologists.com this compound was identified as a complete agonist at this uncharacterized receptor, highlighting the potential for ergot alkaloids to interact with novel pharmacological targets. biologists.com

Further research is needed to identify and characterize such receptors in mammalian systems. The structural similarity of the ergoline ring to multiple biogenic amines is the basis for its known interactions, but it could also allow for binding to other, less-obvious targets. nih.gov

Additionally, the downstream signaling pathways resulting from this compound's receptor binding are an area of active investigation. For instance, its action on prolactin gene transcription is a complex process. While it is known to inhibit transcription via its dopamine agonist activity, its interactions with other signaling pathways, like those initiated by estrogen, are intricate. nih.gov this compound can block the indirect stimulation of prolactin gene transcription by estradiol, suggesting a crosstalk between the signaling cascades of dopamine and estrogen receptors. nih.gov Studies using transgenic mice have also begun to map the downstream effects on transcription factor activity in different tissues following prolactin receptor signaling, a pathway modulated by ergocryptine. nih.gov Future studies should aim to further elucidate the specific transcription factors and signaling molecules that are modulated by this compound in various cell types.

Table 1: Known and Potential Receptor Interactions of this compound

Receptor Family Specific Receptor/Target Known Effect of this compound Source(s)
Dopamine Receptors D2 Receptor Agonist drugbank.comtaylorandfrancis.com
Serotonin Receptors 5-HT1, 5-HT2 Affinity/Interaction nih.gov
Adrenergic Receptors Alpha-adrenergic receptors Antagonist taylorandfrancis.com

| Unidentified Receptors | ErA-sensitive receptor (in A. hebraeum) | Complete Agonist | biologists.com |

Investigation of Non-Receptor Mediated Effects

The pharmacological actions of ergot alkaloids may not be exclusively mediated by receptor binding. There is evidence that some compounds in this class can exert direct, non-receptor-mediated effects on cellular processes. For example, the ergot alkaloid ergometrine is known to have a direct stimulant action on smooth muscle that was once thought to be independent of receptor-mediated events. taylorandfrancis.com While this is now believed to involve α- and 5-HT receptors, it opens the possibility of other, non-receptor-specific activities for related compounds. taylorandfrancis.com

For this compound, its ability to rapidly inhibit prolactin gene transcription was unaffected by pretreatment with cycloheximide, an inhibitor of protein synthesis. nih.gov This finding suggests that the inhibitory mechanism does not require the synthesis of new proteins, pointing towards a more direct action on the transcriptional machinery or a signaling pathway that does not depend on de novo protein synthesis. nih.gov

Future research should explore whether this compound can directly influence other cellular functions, such as:

Enzyme activity

Ion channel function

Membrane properties

Intracellular calcium mobilization independent of G-protein coupled receptor activation t3db.ca

Investigating these potential non-receptor-mediated effects is essential for a complete understanding of this compound's pharmacological profile and could reveal novel mechanisms contributing to its therapeutic and toxicological effects.

Table 2: Compound Names Mentioned

Compound Name
This compound
Alpha-ergocryptinine
Beta-ergocryptine
Beta-ergocryptinine
Cycloheximide
Dopamine
Ergonovine
Ergometrine
Ergotamine
Estradiol
Prolactin

Q & A

Q. What ethical frameworks apply to this compound studies involving animal models?

  • Methodology : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain approval from institutional ethics committees, ensuring protocols minimize distress (e.g., via humane endpoints). Anonymize raw data to protect intellectual property while maintaining reproducibility .

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